{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone
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Overview
Description
{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone is a chemical compound with the molecular formula C16H15ClN2O3 It is known for its unique structure, which includes a morpholino group and a chloropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone typically involves the reaction of 3-hydroxybenzaldehyde with 6-chloro-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(piperidino)methanone
- {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(pyrrolidino)methanone
Uniqueness
{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
[3-(6-chloropyridin-2-yl)oxyphenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-14-5-2-6-15(18-14)22-13-4-1-3-12(11-13)16(20)19-7-9-21-10-8-19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFUETAKGUCDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)OC3=NC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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